3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Lipophilicity Drug design SAR

Researchers screening aryl-sulfonyl pyrrolidine libraries often encounter batch variability that undermines SAR reproducibility. This compound provides an authenticated thiophene-2-sulfonyl pyrrolidine with a pyrazine-2-carbonitrile core, ensuring consistent target engagement. - TRPA1/5-HT₆ pharmacophore: thiophene-sulfonyl motif matches patented antagonist scaffolds. - CNS-optimized: logP 1.2, MW 336.4 Da predicts favorable BBB penetration. - Kinase hinge-binder: pyrazine-carbonitrile mimics adenine; sulfonyl group targets selectivity pocket. Supplied at ≥95% purity (HPLC); shipped globally from stock.

Molecular Formula C13H12N4O3S2
Molecular Weight 336.38
CAS No. 2034207-33-3
Cat. No. B2601609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034207-33-3
Molecular FormulaC13H12N4O3S2
Molecular Weight336.38
Structural Identifiers
SMILESC1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC=CS3
InChIInChI=1S/C13H12N4O3S2/c14-8-11-13(16-5-4-15-11)20-10-3-6-17(9-10)22(18,19)12-2-1-7-21-12/h1-2,4-5,7,10H,3,6,9H2
InChIKeyTZNVLTOCYMJSTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 2034207-33-3: Heterocyclic Sulfonamide Overview


3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034207-33-3) is a synthetic small molecule belonging to the aryl‑sulfonyl pyrrolidine class. It consists of a pyrazine‑2‑carbonitrile core linked via an ether bridge to a pyrrolidine ring that bears a thiophene‑2‑sulfonyl substituent [1]. The compound is primarily supplied as a research‑grade screening compound or building block and is not approved for therapeutic use. Its structural features place it within a family of sulfonamide‑based ligands that have been explored for modulation of targets such as TRPA1 ion channels and 5‑HT₆ receptors [2] [3].

Target class context Structurally aligned with TRPA1 and 5‑HT₆ receptor ligand patents
Fragment‑based design Pyrazine‑carbonitrile core with thiophene‑sulfonyl vector suited for hit expansion
Screening grade supply Research‑grade screening compound or building block for in vitro studies

Why In‑Class Compounds Cannot Replace This Sulfonamide


Although the 1‑sulfonyl‑pyrrolidine scaffold is shared by numerous research compounds, even small modifications to the sulfonyl substituent or the heteroaryl core drastically alter physicochemical properties and target recognition. The thiophene‑2‑sulfonyl group imparts a specific combination of lipophilicity, polar surface area, and metabolic liability that cannot be replicated by simple alkyl‑(methylsulfonyl) or phenyl‑sulfonyl analogs [1]. Moreover, the pyrazine‑2‑carbonitrile core provides a distinct hydrogen‑bond acceptor network compared to pyridine or benzene cores [1]. Consequently, substituting this compound with a generic “arylsulfonyl pyrrolidine” may abolish the desired SAR profile, leading to wasted screening resources and misleading structure‑activity conclusions. The quantitative evidence below demonstrates exactly where the differentiation lies.

Sulfonyl substituent shift Replacing thiophene‑2‑sulfonyl with methylsulfonyl or phenylsulfonyl may alter lipophilicity and metabolic stability, shifting SAR.
Heteroaryl core mismatch Substituting the pyrazine‑2‑carbonitrile with pyridine or benzene reduces hydrogen‑bond acceptor capacity, potentially limiting target binding interactions.
Patent‑context loss Simpler sulfonamide analogs lacking the thiophene motif are not explicitly claimed in TRPA1 or 5‑HT₆ patents, suggesting reduced target‑class relevance.

Quantitative Differentiation Evidence for CAS 2034207-33-3


Lipophilicity Advantage vs. Methylsulfonyl Analog

The thiophene‑2‑sulfonyl group confers significantly higher lipophilicity compared to the methylsulfonyl analog. Computed XLogP3 for the target compound is 1.2, while the methylsulfonyl analog is estimated at −0.3 based on fragment‑based calculation, yielding a ΔLogP of approximately 1.5 log units [1]. This difference directly influences passive membrane permeability and distribution volume.

LogP Difference
Class-level inference
ΔLogP ≈ 1.5 (XLogP3 1.2 vs −0.3)
Reported lipophilicity shift may influence membrane permeability context
Computed values; experimental logD not available
Lipophilicity Drug design SAR

Rotatable Bond Count vs. Rigid Analogs

The target compound possesses 4 rotatable bonds [1]. In contrast, the pyrrolidin‑1‑yl analog (CAS 67130‑88‑5) has only 2 rotatable bonds. This increased flexibility allows the thiophene‑sulfonyl group to adopt multiple binding‑competent conformations, potentially expanding the target space accessible to the molecule [2].

Rotatable Bonds
Cross-study comparable
Target: 4 bonds / Comparator: 2 bonds (Δ +2)
Increased conformational flexibility may support binding to diverse targets
Based on PubChem computed properties
Conformational flexibility Molecular complexity Drug‑likeness

Hydrogen Bond Acceptor Count vs. Pyridine Analog

The pyrazine‑2‑carbonitrile core provides 8 hydrogen bond acceptor atoms [1]. The related pyridine analog (3‑chloro‑4‑((1‑(thiophen‑2‑ylsulfonyl)pyrrolidin‑3‑yl)oxy)pyridine) contains only 5 H‑bond acceptors. This difference dramatically alters the polar surface area and hydrogen‑bonding capacity, which are key determinants of ligand‑receptor complementarity [1].

H‑Bond Acceptors
Class-level inference
Target: 8 acceptors / Comparator: 5 acceptors (Δ +3)
Higher acceptor count may broaden polar interaction capacity in enzyme active sites
Computed property; target‑specific validation needed
Polar surface area Receptor recognition Pharmacophore

Metabolic Stability: Thiophene vs. Phenyl Sulfonyl

Thiophene‑containing compounds often exhibit higher metabolic stability than their phenyl counterparts due to reduced susceptibility to cytochrome P450‑mediated oxidation [1]. While specific intrinsic clearance data for this compound are not yet public, the 2‑unsubstituted thiophene ring is less prone to electrophilic oxidation than a phenyl ring, a trend observed across multiple sulfonamide series [2]. This feature may translate into improved half‑life in microsomal stability assays.

Metabolic Stability Trend
Supporting evidence
Thiophene may exhibit reduced CYP oxidation vs phenyl
Potential lower metabolic liability; quantitative data not yet available
General medicinal chemistry extrapolation
Metabolic stability Microsomal clearance Lead optimization

Patent-Backed TRPA1 and 5-HT₆ Receptor Relevance

Arylsulfonyl pyrrolidines are explicitly claimed as TRPA1 antagonists in EA Pharma patent US20190023699 and as 5‑HT₆ inhibitors in Roche patent US20080167361A1 [1] [2]. While the exact IC₅₀ of this compound has not been publicly disclosed, its structural congruence with the patent Markush formulas places it squarely within a pharmacologically validated class. In contrast, simpler sulfonamide analogs lacking the thiophene ring are under‑represented in these patent families, suggesting that the thiophene‑sulfonyl motif is a key pharmacophoric element for target engagement [1].

Patent Target Context
Class-level inference
Consistent with TRPA1 & 5‑HT₆ patent claims
Patent alignment may support scaffold selection for target‑based screening
No public IC₅₀ disclosed for this compound
TRPA1 antagonist 5‑HT₆ receptor Pain CNS disorders

Optimal Research and Industrial Applications for CAS 2034207-33-3


TRPA1 Antagonist Screening in Inflammatory Pain

The compound’s structural alignment with TRPA1 antagonist patent claims makes it a strong candidate for inclusion in small‑molecule screening decks targeting transient receptor potential channels involved in pain and inflammation [1]. Its thiophene‑2‑sulfonyl motif is a recognized pharmacophore in this class, and the pyrazine‑carbonitrile core offers additional hydrogen‑bonding opportunities that may improve binding kinetics relative to simpler aryl‑sulfonamide analogs.

5-HT₆ Receptor Tool for CNS Drug Discovery

Because arylsulfonyl pyrrolidines have been patented as 5‑HT₆ receptor inhibitors, the compound can serve as a chemical probe for studying serotonergic pathways in the central nervous system [2]. Its favorable logP (1.2) and low molecular weight (336.4 Da) predict good brain penetration by the CNS MPO score, making it preferable over larger, more lipophilic analogs that often fail to cross the blood‑brain barrier.

Kinase Inhibitor Fragment Expansion Core

With 8 hydrogen bond acceptor atoms and a rigid yet moderately flexible scaffold, the compound is an attractive starting point for fragment‑based drug discovery directed at ATP‑binding sites of kinases [1]. The pyrazine‑2‑carbonitrile moiety mimics adenine, while the thiophene‑sulfonyl group can be directed toward the selectivity pocket, offering a distinct vector for chemical elaboration.

Sulfonamide-Protein Interaction Probe

The compound’s sulfonamide linkage is an established warhead for covalent and non‑covalent interactions with serine hydrolases, carbonic anhydrases, and certain GPCRs. Its unique combination of a thiophene ring and a pyrazine‑carbonitrile allows exploration of non‑classical sulfonamide‑protein interactions, complementing existing phenyl‑sulfonamide probe collections.

Application
Selection Property
Validation Focus
TRPA1 antagonist screening studies
Thiophene-sulfonyl pharmacophore alignment
Target engagement in cell-based assays
5‑HT₆ receptor CNS pathway studies
Reported physicochemical profile consistent with CNS MPO
Brain permeability assessment in vitro
Fragment-based kinase inhibitor design
Pyrazine‑carbonitrile adenine-mimetic core
Kinase panel selectivity profiling
Sulfonamide-protein interaction mapping
Thiophene-sulfonyl non-classical warhead exploration
Protease and GPCR binding assays
Quote Request

Request a Quote for 3-((1-(Thiophen-2-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.